4',6-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,6-Difluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the biphenyl family It is characterized by the presence of two fluorine atoms at the 4’ and 6 positions, a methyl group at the 2’ position, and an aldehyde group at the 3 position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,6-Difluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Bromination: The starting material, 2-methylbiphenyl, is brominated to introduce a bromine atom at the 3 position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms at the 4’ and 6 positions.
Formylation: The final step involves the formylation of the fluorinated intermediate to introduce the aldehyde group at the 3 position. This can be achieved using a formylating agent such as dichloromethyl methyl ether (DCME) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of 4’,6-Difluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4’,6-Difluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: 4’,6-Difluoro-2’-methyl-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’,6-Difluoro-2’-methyl-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’,6-Difluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4’,6-Difluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes essential for cell wall synthesis, leading to cell death.
Comparison with Similar Compounds
4’,6-Difluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde can be compared with other biphenyl derivatives such as:
4’,6-Difluoro-2’-methyl-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4’,6-Difluoro-2’-methyl-[1,1’-biphenyl]-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
4’,6-Difluoro-2’-methyl-[1,1’-biphenyl]-3-nitrile: Similar structure but with a nitrile group instead of an aldehyde group.
Properties
Molecular Formula |
C14H10F2O |
---|---|
Molecular Weight |
232.22 g/mol |
IUPAC Name |
4-fluoro-3-(4-fluoro-2-methylphenyl)benzaldehyde |
InChI |
InChI=1S/C14H10F2O/c1-9-6-11(15)3-4-12(9)13-7-10(8-17)2-5-14(13)16/h2-8H,1H3 |
InChI Key |
UTQUCTNQXGKTKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=C(C=CC(=C2)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.